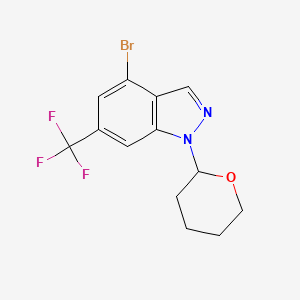
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE is a chemical compound with the molecular formula C13H12N2OF3Br and a molecular weight of 349.15 g/mol . It is characterized by the presence of a bromine atom, a tetrahydropyran ring, and a trifluoromethyl group attached to an indazole core . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE typically involves multiple steps, including the formation of the indazole core and the introduction of the bromine, tetrahydropyran, and trifluoromethyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Indazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Tetrahydropyran Ring: This can be done through nucleophilic substitution reactions.
Addition of the Trifluoromethyl Group: Trifluoromethylation is typically carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but common targets include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological outcomes .
Comparación Con Compuestos Similares
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE can be compared with other similar compounds, such as:
4-BROMO-1-(TETRAHYDRO-2H-PYRAN-2-YL)-6-(TRIFLUOROMETHYL)-1H-INDAZOLE: This compound has a similar structure but may differ in its reactivity and applications.
4-BROMO-6-METHYL-1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(TRIFLUOROMETHYL)-1H-INDAZOLE: This compound has a methyl group instead of a hydrogen atom, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12BrF3N2O |
|---|---|
Peso molecular |
349.15 g/mol |
Nombre IUPAC |
4-bromo-1-(oxan-2-yl)-6-(trifluoromethyl)indazole |
InChI |
InChI=1S/C13H12BrF3N2O/c14-10-5-8(13(15,16)17)6-11-9(10)7-18-19(11)12-3-1-2-4-20-12/h5-7,12H,1-4H2 |
Clave InChI |
GFOUUBDNJUJZNM-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)C(F)(F)F)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
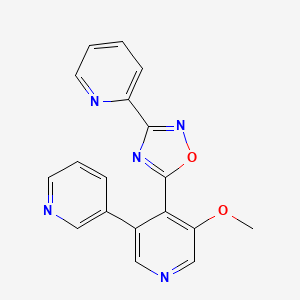
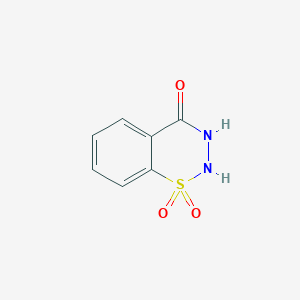
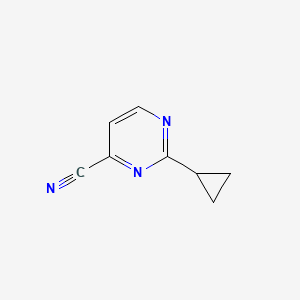

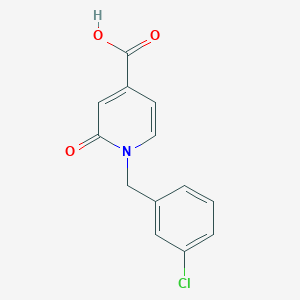
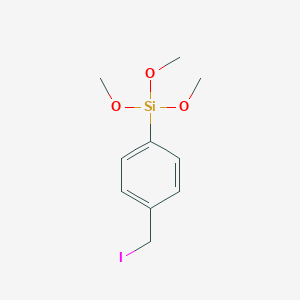
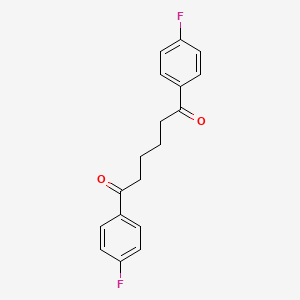
![1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B8666574.png)
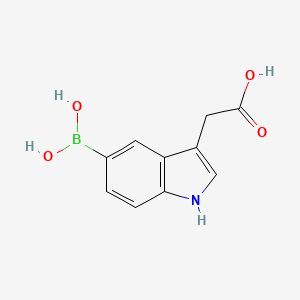
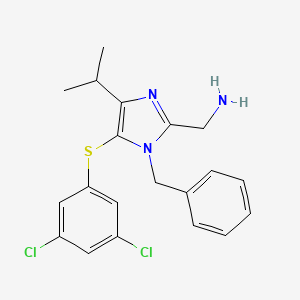
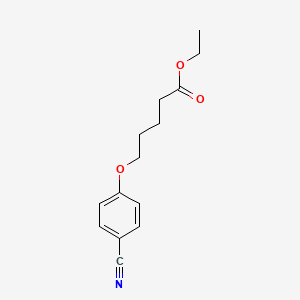
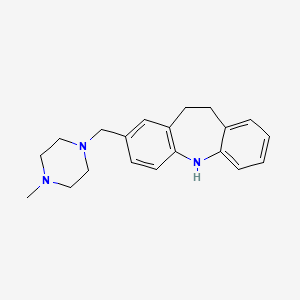
![{4-[(Methylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B8666620.png)
![3-{[(Diphenylmethyl)carbamoyl]amino}propane-1-sulfonic acid](/img/structure/B8666623.png)
